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Compound of Interest |

Compound Name: 6-Chloro-1H-indazol-4-ol
CAS No.: 887569-66-6
Cat. No.: B3195165
. J

CAS Registry Number: 887569-66-6 Chemical Family: Halogenated Indazole / Phenolic
Heterocycle[1]

Executive Summary & Pharmacophore Context

6-Chloro-1H-indazol-4-ol is a specialized heterocyclic building block primarily utilized in the
synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

From a medicinal chemistry perspective, this scaffold offers two critical features:

e The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor into the hinge region
of kinase active sites via bidentate hydrogen bonding (N1-H donor, N2 acceptor).[2]

e The 4-Hydroxyl Group: Provides a handle for O-alkylation to extend into the solvent-exposed
region or hydrophobic pockets, or acts as a direct H-bond donor/acceptor.

e The 6-Chloro Substituent: Enhances lipophilicity (

) and metabolic stability by blocking the metabolically labile 6-position, preventing rapid
oxidative clearance.[2]

Critical Handling Note: As a phenolic indazole, this compound is susceptible to oxidation and
tautomeric equilibration.[2] It requires strict inert atmosphere storage to maintain high purity
(>98%) for catalytic cross-coupling reactions.[2]
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Chemical Identity & Physical Properties[3]

Property Data Relevance to Protocol
Unique Identifier for
CAS Number 887569-66-6
procurement/regulatory.
Formula Stoichiometry calculations.
Molecular Weight 168.58 g/mol Dose/Molarity calculations.[2]
. _ Darkening indicates oxidation
Appearance Off-white to pale beige powder ) )
(quinone formation).[2]
N Poor water solubility; requires
Solubility DMSO, DMF, Methanol ]
organic co-solvents.[2]
Critical: Deprotonation requires
~9.2 (Phenolic OH), ~13 ;
pKa (Predicted) ( ) mild bases (e.g.,
(Indazole NH)
) for O-alkylation.[2]
) ) High thermal stability, but avoid
Melting Point >200°C (Decomposes)

prolonged heating in air.[2]

Hazard Identification & Risk Assessment (GHS)[2][4]

This compound is classified under Category 4 for acute toxicity and Category 2 for irritation.[2]

[3] The presence of the phenolic moiety and the halogenated nitrogen heterocycle dictates its

toxicological profile.[2]

GHS Classification[2][4]

o Acute Toxicity, Oral: Category 4 (H302)[2][4]

» Skin Corrosion/Irritation: Category 2 (H315)[2]

» Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

o Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]
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Mechanistic Toxicology[2]

o Phenolic Acidity: The 4-OH group is acidic.[2] Upon contact with mucous membranes, it can
act as a protein denaturant, causing immediate irritation.[2]

» Indazole Nitrogen: The unmasked nitrogen pairs can coordinate with heme-iron or other
metallo-enzymes if systemic absorption occurs.[2]

o Sensitization Risk: Halogenated heterocycles are potential skin sensitizers.[2] Repeated
exposure may lead to allergic dermatitis.[2]

Validated Handling & Synthesis Protocol

Autonomy Directive: The following is a "Best Practice" workflow for utilizing this compound in
an O-alkylation reaction (common use case), integrating safety controls directly into the
chemistry.

A. Storage & Preparation[2][4][5][7][8]

o Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).
 Stability Check: Before use, dissolve a small sample in DMSO-

.[2] If proton NMR shows significant broadening of the OH peak or new aromatic signals,
repurify via recrystallization (EtOH/Water).[2]

B. Reaction Setup (O-Alkylation Example)

Objective: Selective alkylation of the 4-OH group while suppressing N-alkylation.

o PPE Requirement: Double nitrile gloves, lab coat, safety glasses, and face shield (if scaling
>50).[2] Work inside a fume hood.

e Solvent Selection: Use anhydrous DMF or DMACc.[2] Why? High solubility and polar aprotic
nature favor the

mechanism.[2]

o Base Addition (The Exotherm Risk):
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o Dissolve 6-Chloro-1H-indazol-4-ol in DMF.
o Add Potassium Carbonate (

) or Cesium Carbonate (
).[2]
o Safety Check: Addition is generally not highly exothermic, but ensure venting is open.[2]

o Reagent Addition: Add the alkyl halide dropwise.

e Monitoring: Monitor via LC-MS or TLC (5% MeOH in DCM). The product will be less polar
than the starting phenol.[2]

C. Quenching & Isolation (The Hazard Point)[2]

e Risk: Quenching basic DMF solutions with water generates heat.[2]
e Protocol: Cool the reaction mixture to 0°C. Slowly add water/ice slurry.

o Precipitation: The product often precipitates.[2] Filter and wash with water to remove residual
DMF and inorganic salts.[2]

o Waste: Collect DMF/Water filtrate in "Halogenated Organic" waste streams.

Visualized Workflows (Graphviz)[2]
Diagram 1: Safe Synthesis Workflow

This diagram outlines the logical flow from storage to product isolation, highlighting critical
control points (CCPs).

Critical Safety Controls

i
Add Reagents ¢ 4. 0-Alkylation 5.

™| (Base + Electrophile) (Co0l t0 0°C -> Water add)
i

Quench & Isolate

1. Storage rify Integri 2. Purity Check Pass
(2-8°C, Argon) (1H NMR / LCMS) >

3. Reaction Setup
(Fume Hood, Double Gloves)
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Click to download full resolution via product page

Caption: Step-by-step synthesis workflow emphasizing temperature control during quenching
to prevent thermal runaway.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure.

Exposure Incident

Identify Type
Skin Contact Eye Contact Inhalation
1. Remove Clothing 1. Rinse 15min (Eyewash) 1. Fresh Air
2. Wash 15min (Soap/Water) 2. Remove Contacts 2. Oxygen if labored
3. Seek Medical Aid 3. Ophthalmologist ASAP 3. Medical Eval

Click to download full resolution via product page

Caption: Emergency decision tree for rapid triage of chemical exposure incidents.

Regulatory & Transport Information

e Transport (DOT/IATA):
o Not regulated as a dangerous good for transport (Non-Hazmat) in small quantities.[2]

o Note: Always check carrier-specific restrictions for "Chemical Solids, N.O.S."
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e TSCA (USA): This compound is likely not listed on the active TSCA inventory and is intended
solely for R&D use under the supervision of a technically qualified individual (40 CFR
720.36).[2]

« REACH (EU): Pre-registration required if importing >1 ton/year.[2]

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 24728444 (Analog: 6-Chloro-4-fluoro-1H-indazole).[2] Retrieved from [Link][2]

Disclaimer: This guide is for educational and research planning purposes. Always consult the
specific SDS provided by your chemical supplier before handling.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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